molecular formula C5H6N2O2 B022534 N-(1,2-Oxazol-4-yl)acetamide CAS No. 108512-00-1

N-(1,2-Oxazol-4-yl)acetamide

Cat. No.: B022534
CAS No.: 108512-00-1
M. Wt: 126.11 g/mol
InChI Key: RPMDGHXXKRVQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-Oxazol-4-yl)acetamide: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxazole ring makes it a valuable scaffold in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-Oxazol-4-yl)acetamide typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using reagents such as manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach improves the safety profile and efficiency of the reaction by minimizing the handling of hazardous reagents and providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-(1,2-Oxazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the nucleophile used, different substituted acetamides can be obtained.

Scientific Research Applications

N-(1,2-Oxazol-4-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(1,2-Oxazol-4-yl)acetamide is unique due to the presence of both the oxazole ring and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMDGHXXKRVQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108512-00-1
Record name N-(1,2-oxazol-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-Oxazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,2-Oxazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,2-Oxazol-4-yl)acetamide
Reactant of Route 4
N-(1,2-Oxazol-4-yl)acetamide
Reactant of Route 5
N-(1,2-Oxazol-4-yl)acetamide
Reactant of Route 6
N-(1,2-Oxazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.